Silicon dichloride (SiCl₂) is a reactive intermediate in the chemical vapor deposition (CVD) of silicon from silicon tetrachloride (SiCl₄) []. It is a key precursor in the production of high-purity silicon, a critical material in the semiconductor industry []. SiCl₂ is a highly reactive species and typically exists only transiently in the gas phase or as a short-lived intermediate in chemical reactions [, ].
In the context of silicon deposition from SiCl₄, SiCl₂ plays a crucial role as a reactive intermediate. The mechanism involves the adsorption of SiCl₂ on the silicon surface, followed by interaction with hydrogen atoms. This interaction leads to the formation of silicon-silicon bonds, ultimately contributing to silicon film growth [].
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